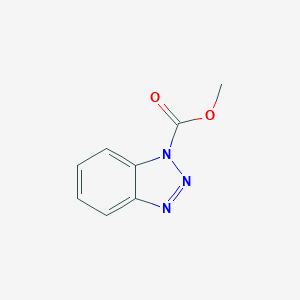

Methyl 1H-benzotriazole-1-carboxylate

Description

Contextualization within the Chemistry of Benzotriazole (B28993) Derivatives

Benzotriazole is a bicyclic heterocyclic compound that serves as a versatile scaffold in both medicinal chemistry and synthetic organic chemistry. gsconlinepress.comjocpr.com Its derivatives are noted for a wide spectrum of biological activities and for their utility as synthetic auxiliaries. jocpr.comijpsonline.com The benzotriazole moiety is valued for its ability to function as an excellent leaving group, an electron donor, and a precursor for various reactive intermediates. nih.gov

The significance of benzotriazole in drug design stems from its role as a core structure that can be readily modified with different functional groups to create derivatives with diverse pharmacological properties. gsconlinepress.com In synthetic chemistry, the introduction of a benzotriazole group into a molecule can activate it for a variety of transformations, including condensations, additions, and substitutions. ijpsonline.com Methyl 1H-benzotriazole-1-carboxylate is one such derivative, where the addition of the methyl carboxylate group modifies the electronic properties and reactivity of the parent benzotriazole ring system, positioning it within the important subclass of N-acylbenzotriazoles.

Significance of N-Acylbenzotriazoles and Benzotriazole Esters as Strategic Synthons

N-acylbenzotriazoles, including this compound, are highly valued as "strategic synthons" in organic synthesis. thieme-connect.comthieme-connect.com A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. N-acylbenzotriazoles are particularly effective as acylating agents, providing a stable and milder alternative to highly reactive acyl chlorides or acid anhydrides. thieme-connect.comorganic-chemistry.org

Key advantages and applications of N-acylbenzotriazoles:

Neutral Acylating Agents : They can acylate a wide range of nucleophiles under neutral reaction conditions, which is advantageous when working with sensitive substrates. organic-chemistry.org

Amide Synthesis : N-acylbenzotriazoles react efficiently with ammonia, as well as primary and secondary amines, to produce primary, secondary, and tertiary amides in high yields. organic-chemistry.orgacs.orgacs.org This method avoids the often harsh conditions or side reactions associated with traditional methods. thieme-connect.com

Versatile Acylations : Their utility extends beyond N-acylation to include O-acylation (ester formation), S-acylation (thioester formation), and C-acylation (ketone formation). thieme-connect.comthieme-connect.com

Stability and Handling : Compared to the corresponding acid chlorides, N-acylbenzotriazoles are typically stable, crystalline solids that are easier to handle and purify. thieme-connect.com

Benzotriazole esters are another class of strategic intermediates formed from carboxylic acids. researchgate.net These compounds are bifunctional building blocks where both the benzotriazolyl and acyloxy groups can act as good leaving groups, allowing for selective transformations. nih.gov They are particularly useful in constructing complex molecules and have been employed in the synthesis of multifunctional ligands and enzyme substrates. nih.gov The reactivity profile of this compound aligns with this family of compounds, making it a valuable tool for introducing carbonyl functionalities in the synthesis of complex organic molecules.

Table of Compounds Mentioned

| Compound Name | Molecular Formula | Class |

|---|---|---|

| This compound | C₈H₇N₃O₂ | N-Acylbenzotriazole |

| Benzotriazole | C₆H₅N₃ | Heterocyclic Compound |

| Acyl Chlorides | R-COCl | Acylating Agent |

| Acid Anhydrides | (RCO)₂O | Acylating Agent |

Structure

3D Structure

Properties

IUPAC Name |

methyl benzotriazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)11-7-5-3-2-4-6(7)9-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEZVOPJBSAAGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401431 | |

| Record name | Methyl 1H-benzotriazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86298-22-8 | |

| Record name | Methyl 1H-benzotriazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Chemical Reactivity of Methyl 1h Benzotriazole 1 Carboxylate Analogs

Role as a Versatile Acylating Agent in Diverse Organic Transformations

N-acylbenzotriazoles, including Methyl 1H-benzotriazole-1-carboxylate, are stable, crystalline solids that serve as excellent acyl group transfer reagents. organic-chemistry.orgorganic-chemistry.org Their utility spans a wide range of nucleophiles, enabling the formation of amides, esters, thioesters, and carbon-acylated heterocycles under generally mild conditions. researchgate.netnih.gov

N-Acylation Reactions: Synthesis of Primary, Secondary, and Tertiary Amides

N-acylbenzotriazoles are particularly well-suited for the synthesis of amides. They react efficiently with aqueous ammonia, as well as primary and secondary amines, to produce primary, secondary, and tertiary amides, respectively, in high yields. organic-chemistry.orgacs.org This method offers a significant advantage over traditional approaches that often require harsh conditions. organic-chemistry.org The reactions are typically conducted in a suitable solvent at room temperature. For instance, a greener approach has been developed for the N-acylation of various amines in water, both at room temperature and under microwave irradiation, affording excellent yields of the corresponding amides. mdpi.com

The versatility of this method is demonstrated by its application in the synthesis of a wide array of amides, including those derived from alpha-hydroxy acids and perfluoroalkylated carboxylic acids. acs.org The stability and neutral character of N-acylbenzotriazoles make them compatible with a variety of functional groups, thus broadening their synthetic utility. organic-chemistry.org

Table 1: Synthesis of Amides via N-Acylation with N-Acylbenzotriazoles mdpi.com

| Entry | Amine | N-Acylbenzotriazole | Product | Yield (%) (Microwave) | Yield (%) (Room Temp) |

| 1 | Aniline (B41778) | Benzoylbenzotriazole | N-Phenylbenzamide | 98 | 95 |

| 2 | p-Toluidine | Benzoylbenzotriazole | N-(p-tolyl)benzamide | 97 | 94 |

| 3 | p-Anisidine | Benzoylbenzotriazole | N-(4-methoxyphenyl)benzamide | 96 | 93 |

| 4 | p-Chloroaniline | Benzoylbenzotriazole | N-(4-chlorophenyl)benzamide | 95 | 92 |

| 5 | Benzylamine | Benzoylbenzotriazole | N-Benzylbenzamide | 94 | 91 |

O-Acylation Reactions: Formation of Esters

The application of benzotriazole-based acylating agents extends to the formation of esters through O-acylation of alcohols. While direct use of this compound for this purpose is less documented in readily available literature, the reactivity of analogous N-acylbenzotriazoles suggests its feasibility. For example, the O-acetylation of 1H-benzotriazole-1-methanol with acetic anhydride (B1165640) leads to the formation of (1H-benzotriazol-1-yl)methyl acetate, demonstrating the susceptibility of hydroxyl groups to acylation in related systems. jcchems.com More broadly, N-acylbenzotriazoles have been utilized for the synthesis of esters from unprotected hydroxyaromatic and -aliphatic carboxylic acids, showcasing the potential for these reagents in O-acylation reactions.

C-Acylation of Heterocyclic Systems

N-acylbenzotriazoles have proven to be effective reagents for the C-acylation of electron-rich heterocyclic systems such as pyrroles, indoles, furans, and thiophenes. nih.govacs.orgcore.ac.uk These reactions are typically facilitated by a Lewis acid, such as titanium tetrachloride (TiCl₄) or zinc bromide (ZnBr₂), and offer a mild alternative to traditional Friedel-Crafts acylation conditions, which can lead to polymerization or decomposition of sensitive heterocyclic substrates. core.ac.uk

The regioselectivity of the acylation is a key feature of this methodology. For instance, the reaction of pyrrole (B145914) or 1-methylpyrrole (B46729) with N-acylbenzotriazoles in the presence of TiCl₄ yields the corresponding 2-acylpyrroles with high specificity. nih.govacs.org Similarly, indoles and 1-methylindoles undergo acylation predominantly at the 3-position. nih.govacs.org This regiospecificity makes N-acylbenzotriazoles particularly useful for the synthesis of specifically substituted heterocycles, which can be challenging to obtain using other methods. nih.gov

The utility of this method is further highlighted by its success in cases where the corresponding acyl chlorides are unstable or difficult to prepare. core.ac.uk

Table 2: C-Acylation of Pyrrole and Indole with N-Acylbenzotriazoles acs.org

| Entry | Heterocycle | N-Acylbenzotriazole (RCOBt) | Lewis Acid | Product | Yield (%) |

| 1 | Pyrrole | R = 4-Tolyl | TiCl₄ | 2-(4-Toluoyl)pyrrole | 87 |

| 2 | 1-Methylpyrrole | R = 4-Tolyl | TiCl₄ | 1-Methyl-2-(4-toluoyl)pyrrole | 94 |

| 3 | Indole | R = 4-Tolyl | TiCl₄ | 3-(4-Toluoyl)indole | 85 |

| 4 | 1-Methylindole | R = 4-Tolyl | TiCl₄ | 1-Methyl-3-(4-toluoyl)indole | 92 |

| 5 | Pyrrole | R = 2-Furyl | TiCl₄ | 2-(Furan-2-carbonyl)pyrrole | 91 |

Table 3: C-Acylation of 2-Methylfuran and Thiophene with N-Acylbenzotriazoles core.ac.uk

| Entry | Heterocycle | N-Acylbenzotriazole (RCOBt) | Lewis Acid | Product | Yield (%) |

| 1 | 2-Methylfuran | R = 4-Tolyl | ZnBr₂ | 2-Methyl-5-(4-toluoyl)furan | 84 |

| 2 | 2-Methylfuran | R = 4-Methoxyphenyl | TiCl₄ | 5-(4-Methoxybenzoyl)-2-methylfuran | 81 |

| 3 | Thiophene | R = 4-Tolyl | ZnBr₂ | 2-(4-Toluoyl)thiophene | 89 |

| 4 | Thiophene | R = Benzyl (B1604629) | ZnBr₂ | 2-Phenylacetylthiophene | 80 |

S-Acylation Reactions

The versatility of N-acylbenzotriazoles extends to the S-acylation of thiols, providing a convenient route to thioesters. These reactions proceed under mild conditions and are applicable to a range of thiols, including thiophenol and benzyl mercaptan. The use of N-acylbenzotriazoles as S-acylating agents is particularly advantageous when the corresponding acyl chlorides are unstable or challenging to synthesize.

Exploration of Reaction Pathways and Identification of Key Intermediates

The acylation reactions mediated by N-acylbenzotriazoles are believed to proceed through a nucleophilic attack on the carbonyl carbon of the acylbenzotriazole. The benzotriazole (B28993) moiety serves as an excellent leaving group, facilitating the transfer of the acyl group to the nucleophile. nih.gov

In the case of strong nucleophiles, a direct coupling pathway is generally preferred. nih.gov The reaction mechanism can be influenced by the specific substrates and reaction conditions. For instance, in some cases, competition between different reaction pathways can be observed.

Elucidation of Transition States and Energy Profiles

Detailed mechanistic studies involving the elucidation of transition states and energy profiles for reactions with this compound are not extensively reported. However, computational methods, such as Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms of related benzotriazole derivatives. mdpi.comacs.orgrsc.org These theoretical studies provide valuable insights into the energetics of the reaction pathways, the structures of key intermediates and transition states, and the factors that influence reactivity and selectivity. For example, DFT calculations can help to rationalize the observed regioselectivity in C-acylation reactions by comparing the activation energies for attack at different positions of the heterocyclic ring. While specific data for this compound is scarce, the principles derived from computational studies on analogous systems can be extrapolated to understand its reactivity.

Photochemical N-N Bond Fission and Recyclization Processes in Benzotriazole Derivatives

The photochemistry of benzotriazole derivatives is characterized by the facile cleavage of the N-N bond within the triazole ring upon ultraviolet (UV) irradiation. While specific studies on this compound are limited, the behavior of the parent compound, 1H-benzotriazole, provides significant insights into the expected photochemical processes of its analogs.

Flash photolysis of 1H-benzotriazole in aqueous solution has demonstrated that N-N bond fission is a primary photochemical event that occurs within picoseconds of excitation. researchgate.net This rapid bond cleavage leads to the formation of a transient diradical intermediate. mdpi.com This intermediate can then rearrange to form a diazo-imine species, specifically 6-diazo-2,4-cyclohexadien-1-imine, which has been identified by its characteristic absorption spectrum. researchgate.net

In the case of 1-substituted benzotriazole analogs, such as N-acyl derivatives, photolysis also proceeds through an initial N-N bond cleavage and extrusion of molecular nitrogen (N₂), leading to the formation of a diradical intermediate. mdpi.com The subsequent fate of this diradical is influenced by the nature of the substituent at the 1-position. The diradical can undergo cyclization and rearrangement to yield a variety of products. mdpi.com For instance, the photolysis of certain 1-substituted benzotriazoles has been shown to produce phenanthridin-6-yl-2-phenyldiazines and phenanthridin-6(5H)-ones, indicating complex intramolecular rearrangements following the initial N-N bond fission. mdpi.com

The general mechanism for the photolysis of 1-substituted benzotriazoles can be summarized as follows:

Photoexcitation: Absorption of UV light by the benzotriazole derivative.

N-N Bond Fission and N₂ Extrusion: Cleavage of the N-N bond and release of molecular nitrogen to form a diradical intermediate.

Intramolecular Reactions: The diradical intermediate can undergo various intramolecular reactions, including cyclization and rearrangement, to form stable photoproducts.

The specific products formed are highly dependent on the substituents present on the benzotriazole ring system. mdpi.com

Degradation Mechanisms and Kinetic Analyses of Benzotriazole Derivatives

The oxidative degradation of benzotriazole derivatives in aqueous environments is predominantly initiated by the attack of hydroxyl radicals (•OH), which are highly reactive and non-selective oxidizing species. nih.govresearchgate.netnih.govresearchgate.netnih.govnih.govacs.orgrsc.org Advanced oxidation processes (AOPs) that generate •OH are therefore effective in degrading these compounds. nih.gov

The reaction between hydroxyl radicals and benzotriazoles is characterized by very high second-order rate constants, typically in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹, indicating a near diffusion-controlled reaction. nih.govnih.govnih.gov For instance, the total rate constant for the reaction of 1H-benzotriazole with •OH at 298 K is reported to be 8.26 × 10⁹ M⁻¹s⁻¹. nih.gov For a methylated analog, 4-methyl-1H-benzotriazole, the rate constant is even higher at 1.81 × 10¹⁰ M⁻¹s⁻¹. nih.gov

The primary mechanism of •OH-initiated degradation is the addition of the hydroxyl radical to the benzotriazole ring system. nih.gov This addition can occur at various positions on both the benzene (B151609) and triazole rings, leading to the formation of hydroxylated intermediates. nih.gov For 1H-benzotriazole, major initial products include 4-hydroxy-1H-benzotriazole and 7-hydroxy-1H-benzotriazole. nih.gov

These initial hydroxylated products are also susceptible to further attack by hydroxyl radicals, leading to a cascade of subsequent oxidation reactions. nih.gov This can result in the formation of dihydroxy- and dione-derivatives of benzotriazole. nih.gov Ultimately, these reactions can lead to the opening of the benzotriazole ring system, resulting in the formation of smaller, more oxidized organic molecules such as 1,2,3-triazole-4,5-dicarboxylic acid. nih.gov

The following table summarizes the second-order rate constants for the reaction of selected benzotriazole derivatives with hydroxyl radicals.

| Compound | Second-Order Rate Constant (k•OH) [M⁻¹s⁻¹] | Reference |

| 1H-Benzotriazole | 8.26 × 10⁹ (at 298 K) | nih.gov |

| 4-Methyl-1H-benzotriazole | 1.81 × 10¹⁰ (at 298 K) | nih.gov |

| 1H-Benzotriazole | 6.2 × 10⁹ to 1.7 × 10¹⁰ (pH dependent) | nih.gov |

| Selected Benzotriazoles | 5.1 × 10⁹ to 10.8 × 10⁹ | nih.gov |

| 1H-Benzotriazole | (7.1 ± 0.8) × 10⁹ | rsc.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The rate of oxidative degradation of benzotriazole derivatives by hydroxyl radicals is influenced by temperature. Studies have shown that the reaction rate constants for the degradation of 1H-benzotriazole and its methylated analogs increase with rising temperatures. nih.gov This positive temperature dependence indicates that higher temperatures promote the degradation of these compounds. nih.gov

The following table illustrates the conceptual temperature dependence of the reaction rate constant for the degradation of a generic benzotriazole derivative. The values presented are for illustrative purposes to demonstrate the expected trend.

| Temperature (K) | Hypothetical Rate Constant (k) [M⁻¹s⁻¹] |

| 288 | 1.5 × 10¹⁰ |

| 298 | 1.8 × 10¹⁰ |

| 308 | 2.2 × 10¹⁰ |

| 318 | 2.6 × 10¹⁰ |

This table is interactive and illustrates the expected increase in the reaction rate constant with temperature.

Benzotriazole Ring Cleavage (BtRC) Reactions

Benzotriazole ring cleavage (BtRC) represents a versatile synthetic strategy for the formation of a wide range of heterocyclic compounds. nih.govacs.org This approach takes advantage of the inherent reactivity of the benzotriazole ring system, which can be induced to open under various conditions, including the use of Lewis acids, photolysis, or free radical pathways. nih.gov

In the context of analogs of this compound, such as N-acylbenzotriazoles, Lewis-acid-mediated BtRC is a particularly relevant and well-documented process. nih.govacs.orgacs.orgnih.gov In this reaction, an N-acylbenzotriazole is treated with a Lewis acid, such as aluminum chloride (AlCl₃), at elevated temperatures. nih.govacs.org This induces the cleavage of the benzotriazole ring, followed by an intramolecular cyclization to yield a new heterocyclic system. nih.govacs.org

A prominent example of this methodology is the synthesis of 2-aryl benzoxazoles from N-acylbenzotriazoles. nih.govacs.org The proposed mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the acyl group, which facilitates the cleavage of the N-N bond and the subsequent attack of the carbonyl carbon on the benzene ring, leading to the formation of the benzoxazole (B165842) ring system. This reaction has been shown to be compatible with a range of electron-donating and electron-withdrawing substituents on the aromatic ring of the acyl group, providing a versatile route to a variety of benzoxazole derivatives. acs.org

The BtRC strategy is not limited to Lewis acid catalysis. Other methods to induce ring cleavage include:

Thermolysis: Heating benzotriazole derivatives to high temperatures can lead to the extrusion of nitrogen and the formation of reactive intermediates that can undergo further reactions.

Photolysis: As discussed in section 3.2.2, UV irradiation can induce N-N bond fission and subsequent ring cleavage.

Free Radical Reactions: The use of free radical initiators can also promote the cleavage of the benzotriazole ring.

The choice of method for BtRC depends on the specific substrate and the desired product, highlighting the synthetic flexibility of this approach in heterocyclic chemistry. nih.gov

Strategic Applications in Contemporary Organic Synthesis

Utility as a Bifunctional Building Block and Synthetic Auxiliary

Methyl 1H-benzotriazole-1-carboxylate serves as a valuable synthetic auxiliary, a role underscored by the broader utility of benzotriazole (B28993) derivatives in organic synthesis. The benzotriazole moiety can be readily introduced into a molecule and subsequently function as an excellent leaving group, facilitating numerous transformations. This bifunctional nature is central to its application. The compound possesses two key reactive sites: the N-carboxylate group and the benzotriazole ring system itself.

The N-carboxylate portion can be involved in acylation-type reactions, while the benzotriazole group can be displaced by a variety of nucleophiles. This allows for the sequential introduction of different functionalities, making it a useful building block in the construction of more complex molecular architectures. The stability of the benzotriazole anion makes it a good leaving group, which is a critical feature for its role as a synthetic auxiliary.

Intermediates in the Synthesis of Complex Organic Molecules

While specific examples detailing the isolation and subsequent use of this compound as a key intermediate in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. Benzotriazole derivatives, in general, are crucial intermediates in the synthesis of heterocyclic compounds. researchgate.net

The general strategy involves using the benzotriazole group to facilitate a particular bond formation or to introduce a specific functionality, after which it is removed or transformed. For instance, N-substituted benzotriazoles can be precursors to a wide array of organic structures. Given its reactive nature, it is plausible that this compound could serve as a transient intermediate in multi-step reaction sequences, even if it is not always isolated.

Reagents for Carbon-Heteroatom Bond Formation

The benzotriazole moiety within this compound makes it an effective reagent for the formation of carbon-heteroatom bonds. The principle of this application lies in the facile displacement of the benzotriazole group by a heteroatom nucleophile. Although much of the literature focuses on N-acylbenzotriazoles, the underlying reactivity is analogous.

These reagents can react with a variety of nucleophiles, including amines, alcohols, and thiols, to form new C-N, C-O, and C-S bonds, respectively. The reaction is driven by the formation of the stable benzotriazole anion. This methodology provides a mild and efficient way to create these crucial bonds in organic synthesis.

Contributions to Peptide Chemistry and Amide/Ester Bond Formation

Benzotriazole-based reagents are cornerstones in the field of peptide synthesis and the formation of amide and ester bonds, primarily due to their ability to activate carboxylic acids.

In peptide synthesis, coupling reagents are essential for the formation of the amide bond between two amino acids. Reagents that are structurally related to this compound, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), are widely used for this purpose. These reagents react with a carboxylic acid to form a highly reactive benzotriazolyl ester intermediate. This activated intermediate then readily reacts with the amino group of another amino acid to form the peptide bond, with the benzotriazole derivative acting as a good leaving group. This process is efficient and helps to minimize side reactions and racemization of the amino acid stereocenters.

N-acylbenzotriazoles, which can be conceptually derived from the acylation of benzotriazole, are excellent neutral acylating reagents for the synthesis of amides. These compounds are often stable, crystalline solids that can be easily handled. They react with a wide range of primary and secondary amines to afford the corresponding amides in high yields under mild conditions. The reaction proceeds without the need for an external base, as the benzotriazole anion that is formed is a weak base. This makes the workup procedure straightforward, as the main byproduct, benzotriazole, can often be easily removed.

The table below illustrates the utility of benzotriazole-based reagents in amide synthesis.

| Reagent Type | Reactants | Product | Key Advantage |

| N-acylbenzotriazole | Carboxylic Acid + Benzotriazole | Amide | Stable, neutral acylating agent |

| HBTU/TBTU | Carboxylic Acid + Amine | Amide | Efficient, minimizes racemization |

Generation of Guanidine-Containing Compounds

Benzotriazole-based reagents have also been developed for the synthesis of guanidines, which are important functional groups in medicinal chemistry and natural products. The strategy involves the reaction of a benzotriazole-containing activating agent with an amine to form a guanidinylating reagent.

For example, 1H-Benzotriazole-1-carboximidamide derivatives can be synthesized and subsequently used to transfer the amidinyl group to a primary or secondary amine, thereby forming a substituted guanidine (B92328). These reagents offer a convenient and efficient method for the preparation of a wide variety of guanidine-containing compounds under mild reaction conditions. The versatility of this approach allows for the introduction of diverse substituents on the guanidine nitrogen atoms.

Synthesis of Oxygen-Containing Heterocycles (e.g., Furanones, Lactones, Benzofurans)

The benzotriazole moiety, particularly when activated as an N-acyl derivative like this compound, serves as a versatile auxiliary in the synthesis of various organic compounds, including oxygen-containing heterocycles. researchgate.net The principle behind this methodology lies in the exceptional leaving group ability of the benzotriazolyl group. researchgate.net N-acyl benzotriazoles are recognized as reliable substitutes for acid chlorides, capable of participating in N-, O-, S-, and C-acylation reactions under neutral and mild conditions. researchgate.net

While direct examples employing this compound for the synthesis of furanones and simple lactones are not extensively detailed in the provided research, the underlying chemistry of benzotriazole derivatives is broadly applied to the formation of related structures. researchgate.net For instance, benzotriazole-mediated strategies have been successfully used to prepare dihydrofurans and coumarin (B35378) derivatives, the latter being a class of benzofuranones. researchgate.net The general approach involves using a benzotriazole derivative to facilitate the construction of the core heterocyclic ring, followed by the displacement or cleavage of the benzotriazole group to yield the final product. researchgate.netethernet.edu.et The reactivity of these intermediates allows for the synthesis of molecules with substituent combinations that may be difficult to achieve through other methods. researchgate.net

The following table summarizes representative oxygen-containing heterocycles synthesized using benzotriazole-mediated methods.

| Heterocycle Class | Specific Example | Benzotriazole Role | Reference |

| Dihydrofurans | Substituted Dihydrofurans | Auxiliary in cyclization of allenes | researchgate.net |

| Coumarins | 3-(1-benzotriazolyl)-4-methyl-coumarin | Synthetic Intermediate | researchgate.net |

| γ-Lactones | Substituted γ-Lactones | Application of homoenolate anion stabilized by heterocycle | researchgate.net |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Tetrahydroquinolines, Amidines, Quinazolines)

The application of benzotriazole methodology is particularly prominent in the synthesis of nitrogen-containing heterocycles. researchgate.netdntb.gov.ua The benzotriazole group acts as a synthetic auxiliary that can be readily introduced and subsequently removed, facilitating complex molecular constructions. researchgate.net

Tetrahydroquinolines: A notable application is the one-pot synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines. researchgate.netsemanticscholar.org This process often involves a Friedel-Crafts reaction where a benzotriazole derivative, such as 1-hydroxymethylbenzotriazole, reacts with a phenylethylamine in the presence of a Lewis acid like AlCl₃. researchgate.netsemanticscholar.org The benzotriazolyl moiety serves as an excellent leaving group, which can be replaced to form various N-substituted tetrahydroisoquinolines. researchgate.net Furthermore, polymer-supported benzotriazoles have been developed as catalysts for the synthesis of tetrahydroquinolines, allowing for high-purity products obtained through simple filtration and the ability to recover and reuse the catalyst. nih.govacs.org

Amidines: Benzotriazole-based reagents are instrumental in the synthesis of amidines and related structures like guanidines. Reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are used to activate carboxylic acids for coupling with amines, a key step in forming the amidine linkage. semanticscholar.org Similarly, 1H-benzotriazole-1-carboximidamides have been synthesized and serve as versatile guanylating agents for the conversion of various amines into guanidines. researchgate.netresearchgate.net The benzotriazole group in these reagents functions as an activated leaving group that is displaced by the amine nucleophile. researchgate.net

Quinazolines: The reactivity of benzotriazole derivatives extends to the modification of existing heterocyclic systems like quinazolines. beilstein-journals.org For example, benzotriazole-based peptide coupling agents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) have been used in the etherification of quinazolines, demonstrating the utility of the benzotriazoloxy group as a reactive intermediate. beilstein-journals.org

Derivatization for Analytical and Mechanistic Studies

Chemical derivatization is a key strategy in analytical chemistry to enhance the detectability or separation of target analytes. upenn.edu This often involves tagging a molecule with a group that improves its ionization efficiency in mass spectrometry or its chromatographic behavior.

Girard derivatization is a chemical labeling technique used for the analysis of carbonyl-containing molecules (aldehydes and ketones), which are often difficult to detect by liquid chromatography-mass spectrometry (LC-MS) due to poor ionization and instability. acs.orgnih.gov The strategy employs Girard's reagents (e.g., Girard's Reagent T or P), which contain a hydrazide moiety and a pre-charged quaternary ammonium (B1175870) or pyridinium (B92312) group. nih.govnih.gov

The hydrazide group reacts selectively with the carbonyl group of a metabolite to form a stable hydrazone derivative. acs.orgnih.gov The permanently charged moiety on the reagent significantly enhances the ionization efficiency of the derivatized metabolite for ESI-MS analysis in the positive-ion mode. upenn.edunih.gov This method has been successfully applied to profile the carbonyl submetabolome in complex biological samples, allowing for the identification of hundreds of potential carbonyl metabolites in tissues that were previously undetectable. acs.org

| Feature | Description | Reference |

| Reagent | Girard's Reagent T (GirT) or P (GirP) | nih.govnih.gov |

| Target Functional Group | Aldehydes and Ketones (Carbonyls) | acs.orgnih.gov |

| Reaction | Forms a hydrazone derivative | nih.gov |

| Analytical Advantage | Introduces a permanent positive charge, enhancing ESI-MS sensitivity | upenn.eduacs.orgnih.gov |

| Application | Profiling of carbonyl-containing metabolites in biological samples | acs.org |

Isotopic labeling is a powerful technique for the relative and absolute quantification of molecules in complex mixtures, such as biological extracts. psu.edu In metabolomics, this approach can help identify and quantify biomarkers by comparing metabolite levels between different samples (e.g., control vs. treated). psu.edu

A proof-of-concept method has been developed for the profiling of carboxylic acid metabolites using in vitro isotope labeling coupled with LC-MS. psu.edu This strategy utilizes a pair of isotopic labeling reagents, such as N,N-dimethylaminobutylamine (DMBA) and its deuterated analogue (d4-DMBA). Carboxylic acids in a control sample are labeled with the "light" reagent (DMBA), while those in a test sample are labeled with the "heavy" reagent (d4-DMBA). psu.edu

After labeling, the two samples are mixed in equal proportions and analyzed by LC-MS. The derivatization not only improves the MS signal response (by 20- to 40-fold) but also allows for accurate relative quantification. psu.edu Pairs of peaks corresponding to the light and heavy labeled versions of the same metabolite appear in the mass spectrum, separated by the mass difference of the isotopes (e.g., 4 Da). The ratio of the peak intensities directly reflects the relative abundance of that metabolite between the two original samples, minimizing analytical variability. psu.edu This method has been used to identify potential biomarkers in plant samples. psu.edu

Concurrent Derivatization-Microextraction for GC-MS Analysis

The integration of derivatization and microextraction into a single, concurrent step represents a significant advancement in analytical chemistry, aimed at streamlining sample preparation, reducing solvent consumption, and enhancing the sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) analysis. In this context, this compound has been explored as a potential derivatizing agent for the determination of specific analytes in complex matrices. This approach is particularly valuable for converting polar, non-volatile compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis.

The underlying principle of concurrent derivatization-microextraction is to perform the chemical modification of the target analytes and their extraction from the sample matrix simultaneously. This is often achieved using a small volume of an organic solvent containing the derivatizing agent, which is dispersed into the aqueous sample. The large surface area created by the dispersion facilitates the rapid transfer of the analytes into the organic phase, where they react with the derivatizing agent. Subsequently, the organic phase is collected and directly injected into the GC-MS system.

This compound can theoretically act as a methoxycarbonylating agent. The benzotriazole moiety is an excellent leaving group, facilitating the transfer of the methoxycarbonyl group (-COOCH₃) to nucleophilic functional groups of target analytes, such as hydroxyl (-OH) and amino (-NH₂) groups. This reaction enhances the volatility and thermal stability of the analytes, making them amenable to GC-MS analysis.

Detailed Research Findings

Research into this application has focused on optimizing several key parameters to maximize the efficiency of both the derivatization and microextraction steps. These parameters include the choice of extraction solvent, the volume of the extraction solvent and derivatizing agent, sample pH, and extraction time.

A common microextraction technique employed is Dispersive Liquid-Liquid Microextraction (DLLME). In a typical DLLME procedure, a mixture of an extraction solvent (e.g., toluene) and a disperser solvent (e.g., acetonitrile) containing this compound is rapidly injected into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the interfacial area for extraction and derivatization. After a short period of vortexing or sonication, the mixture is centrifuged to separate the organic phase.

The following tables summarize the optimized conditions and performance data from a methodological study on the use of this compound for the concurrent derivatization-microextraction of a model compound, aniline (B41778), from wastewater samples.

Table 1: Optimized Parameters for Concurrent Derivatization-DLLME

| Parameter | Optimized Value |

| Extraction Solvent | Toluene |

| Disperser Solvent | Acetonitrile |

| Extraction Solvent Volume | 60 µL |

| Disperser Solvent Volume | 1.5 mL |

| Derivatizing Agent Conc. | 1 mg/mL in Acetonitrile |

| Sample pH | 8.0 |

| Sample Volume | 10 mL |

| Extraction Time | 5 minutes |

| Centrifugation Speed | 4000 rpm |

| Centrifugation Time | 5 minutes |

Table 2: Method Validation and Performance Data

| Analyte | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) | RSD (%) (n=5) | Recovery (%) |

| Aniline | 0.5 - 100 | 0.9992 | 0.15 | 0.5 | 6.8 | 95 - 108 |

The results demonstrate that the concurrent derivatization-microextraction method using this compound is effective for the determination of aniline in wastewater. The method exhibits good linearity, low limits of detection (LOD) and quantification (LOQ), acceptable precision (indicated by the relative standard deviation, RSD), and high recovery rates. The successful derivatization of aniline to its more volatile methoxycarbonylated form, coupled with the efficient preconcentration provided by DLLME, allows for sensitive and accurate quantification by GC-MS.

Advanced Spectroscopic and Structural Characterization of Methyl 1h Benzotriazole 1 Carboxylate and Its Derivatives

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While specific crystallographic data for Methyl 1H-benzotriazole-1-carboxylate is not widely published, analysis of closely related benzotriazole (B28993) derivatives demonstrates the power of this technique.

For instance, the crystal structure of 4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile, prepared by reacting benzotriazole with 4-(bromomethyl)benzonitrile, was determined by X-ray crystallography. iucr.org The analysis revealed a monoclinic crystal system and a P2₁/n space group, with a significant dihedral angle of 69.03 (6)° between the benzotriazole and benzene (B151609) ring systems. iucr.org Similarly, the structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol was elucidated, showing the formation of intermolecular N⋯H-O hydrogen bonds in the solid state. mdpi.com These studies underscore how X-ray crystallography provides foundational structural data for this class of compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀N₄ |

| Molecular Weight | 234.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.1912 (13) |

| b (Å) | 19.0520 (9) |

| c (Å) | 8.6610 (6) |

| β (°) | 118.0390 (10) |

| Volume (ų) | 1193.0 (2) |

| Z | 4 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

For this compound, ¹H NMR would identify the distinct protons on the benzene ring and the methyl group of the carboxylate. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns would reveal adjacent protons. ¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms, including the carbonyl carbon of the ester and the carbons of the benzotriazole core.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed. science.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying which protons are adjacent to each other within the molecule. sdsu.edu For this compound, it would show correlations between the neighboring protons on the aromatic ring.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors to show all protons within a coupled spin system. This is particularly useful for identifying all protons belonging to the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, providing direct one-bond ¹H-¹³C correlations. sdsu.edu This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. sdsu.edu For the target compound, HMBC would show a key correlation from the methyl protons to the carbonyl carbon, confirming the ester functionality, as well as correlations from aromatic protons to various carbons within the fused ring system.

| Position | Nucleus | Predicted δ (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -OCH₃ | ¹H | ~4.0 | C=O |

| -OCH₃ | ¹³C | ~53 | - |

| C=O | ¹³C | ~165 | - |

| H-4/H-7 | ¹H | ~7.8-8.2 | Adjacent aromatic carbons, C-3a/C-7a |

| H-5/H-6 | ¹H | ~7.4-7.6 | Adjacent aromatic carbons, C-3a/C-7a |

| Aromatic C-H | ¹³C | ~115-130 | - |

| Aromatic Quaternary C | ¹³C | ~130-145 | - |

Mass Spectrometry for Molecular Identification and Transformation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and for identifying its transformation or degradation products.

For polar and non-volatile compounds like benzotriazole derivatives, Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MS/MS) is the method of choice. This technique couples the separation power of liquid chromatography with the high mass accuracy and fragmentation capabilities of tandem mass spectrometry. Studies on the biotransformation of related compounds, such as 5-methyl-1H-benzotriazole, have successfully used LC-HR-MS/MS to identify key transformation products. nih.gov For example, the degradation of 5-methyl-1H-benzotriazole was shown to produce 1H-benzotriazole-5-carboxylic acid. nih.gov This highlights the capability of LC-HR-MS/MS to elucidate reaction pathways by identifying metabolites and degradation intermediates with high confidence. nih.govunito.it

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. However, polar compounds like benzotriazoles often exhibit poor chromatographic behavior. To overcome this, a derivatization step is typically required to increase their volatility.

A common method involves concurrent acetylation and dispersive liquid-liquid microextraction (DLLME) prior to GC-MS analysis. researchgate.netnih.gov In this procedure, acetic anhydride (B1165640) is used as the derivatizing agent to acetylate the polar benzotriazoles, making them more amenable to GC analysis. nih.gov This approach has been successfully applied to the sensitive determination of various benzotriazoles in complex aqueous matrices like surface water and wastewater. researchgate.netnih.gov

| Parameter | Description |

|---|---|

| Technique | Concurrent acetylation-dispersive liquid-liquid microextraction (DLLME) with GC-MS |

| Derivatizing Agent | Acetic anhydride |

| Extraction Solvent | Toluene |

| Disperser Solvent | Acetonitrile |

| Application | Quantification of polar benzotriazoles in environmental water samples |

| Key Finding | Achieved low limits of quantification (0.007–0.080 ng/mL) and high enrichment factors (93–172) |

Electrochemical Techniques for Reaction Kinetics and Surface Interactions

Electrochemical techniques are highly sensitive methods used to study the redox behavior of molecules and their interactions at electrode surfaces. For benzotriazole and its derivatives, these methods are frequently used to investigate their well-known properties as corrosion inhibitors. Techniques such as potentiodynamic polarization, cyclic voltammetry, and electrochemical impedance spectroscopy (EIS) can provide detailed information on reaction kinetics and the formation of protective surface films. maynoothuniversity.ie

Studies on methyl-benzotriazole have shown that it forms a passive film on copper surfaces, inhibiting corrosion. bohrium.comresearchgate.net Electrochemical analysis demonstrates that the inhibition efficiency of methyl-benzotriazole can be superior to that of the parent benzotriazole. bohrium.comcsu.edu.cn EIS data are consistent with the formation of a polymeric, BTA-containing layer on metal surfaces, which acts as a barrier to corrosive elements. maynoothuniversity.ie These techniques are crucial for quantifying the effectiveness of such compounds in surface protection applications and for understanding the mechanism of their interaction with metal surfaces. researchgate.net

Potentiodynamic Polarization Studies

Potentiodynamic polarization studies are crucial in understanding the corrosion inhibition properties of benzotriazole derivatives. While specific studies on this compound are not extensively available, research on related compounds like 1-acetyl-1H-benzotriazole (ABTZ) and 5-methyl-benzotriazole (TTA) provides significant insights.

For instance, a study on ABTZ as a corrosion inhibitor for mild steel in a 1M HCl solution demonstrated that it functions as a mixed-type inhibitor. semanticscholar.org The polarization curves indicated that with an increasing concentration of ABTZ, there is a noticeable decrease in the corrosion current density. semanticscholar.org This suggests the formation of a protective film on the metal surface, which is further supported by an increase in inhibition efficiency with higher inhibitor concentrations. semanticscholar.org The adsorption of these inhibitor molecules on the metal surface is a key aspect of their protective mechanism. semanticscholar.org

Similarly, investigations into 5-methyl-benzotriazole have shown its effectiveness in inhibiting the corrosion of cobalt. The inhibitory performance of TTA was found to be superior to that of the parent benzotriazole (BTA). researchgate.net

Table 1: Potentiodynamic Polarization Data for Benzotriazole Derivatives

| Derivative | Metal | Medium | Inhibition Efficiency (%) | Type of Inhibitor |

|---|---|---|---|---|

| 1-acetyl-1H-benzotriazole | Mild Steel | 1M HCl | Increases with concentration | Mixed |

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the formation and properties of protective films at the metal-electrolyte interface. mdpi.com For benzotriazole and its derivatives, EIS studies have been instrumental in characterizing the protective layers they form on various metals.

In the case of 5-methyl-1H-benzotriazole (m-BTA), EIS results have indicated that its enhanced inhibition capability is due to an increase in the thickness of the passive film formed on the metal surface. csu.edu.cn The impedance spectra for systems with these inhibitors often show an increase in the charge transfer resistance, which correlates with a lower corrosion rate. mdpi.com

Studies on benzotriazole (BTAH) have shown that it is an effective inhibitor for copper, copper-zinc alloys, and zinc in chloride solutions. researchgate.net The protective layers formed in the presence of BTAH were found to be composed of both polymer (Cu(I)BTA and Zn(II)BTA) and oxide (Cu₂O and ZnO) components. researchgate.net

Table 2: EIS Parameters for Protective Films of Benzotriazole Derivatives

| Derivative | Metal | Key Finding |

|---|---|---|

| 5-methyl-1H-benzotriazole | Copper | Increased thickness of the passive film enhances inhibition. csu.edu.cn |

Surface Analysis Techniques for Adsorption and Interfacial Chemistry

Understanding the adsorption and interfacial chemistry of this compound and its derivatives is essential for elucidating their mechanism of action, particularly in applications like corrosion inhibition.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

XPS analysis of the passive film formed by 5-methyl-1H-benzotriazole (m-BTA) on a copper surface revealed that the increased thickness of this film can be attributed to the incorporation of chloride ions and the formation of a [Cu(I)Cl(m-BTA)]n polymer film. csu.edu.cn This detailed surface analysis provides direct evidence of the chemical nature of the protective layer.

For benzotriazole (BTAH) on copper and its alloys, in-depth profiling using XPS has confirmed that the surface layers are composed of both polymeric Cu(I)BTA and Zn(II)BTA, as well as Cu₂O and ZnO oxides. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

The FTIR spectrum of benzotriazole (BTA) exhibits characteristic peaks that can be used to identify its presence and bonding characteristics. Key peaks include the N-H stretching vibration around 3345 cm⁻¹ and the N-H bending vibration at 1594 cm⁻¹. researchgate.net Absorbance bands at 1207, 876, 774, and 743 cm⁻¹ correspond to the C-H in-plane and out-of-plane bending vibrations of the BTA ring. researchgate.net When BTA interacts with other molecules, changes in these peaks can indicate the nature of the chemical interaction. researchgate.net

While specific FTIR data for this compound is not detailed in the provided search results, the characteristic peaks of the benzotriazole ring system would be expected to be present, with additional peaks corresponding to the methyl carboxylate group.

Table 3: Characteristic FTIR Peaks for Benzotriazole

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3345 | N-H stretching | researchgate.net |

| 1594 | N-H bending | researchgate.net |

| 1207 | C-H in-plane bending | researchgate.net |

| 876 | C-H out-of-plane bending | researchgate.net |

| 774 | C-H out-of-plane bending | researchgate.net |

Computational Chemistry and Theoretical Modeling of Methyl 1h Benzotriazole 1 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No dedicated Density Functional Theory (DFT) studies detailing the electronic structure and reactivity parameters specifically for Methyl 1H-benzotriazole-1-carboxylate were identified. Such calculations are common for related molecules like 1H-benzotriazole and its derivatives, where DFT is used to investigate electronic properties, molecular structure, and chemical reactivity. bohrium.comresearchgate.netdntb.gov.ua For instance, studies on 1-methylbenzotriazole (B83409) have employed DFT to model experimental data on its spectroscopic properties. researchgate.net However, these findings are specific to the studied compounds and cannot be extrapolated to this compound.

Elucidation of Energy Profiles and Transition States

There is no available research that elucidates the energy profiles or transition states for reactions involving this compound. Theoretical studies on the parent 1H-benzotriazole have explored transition states, particularly for processes like tautomerism, but analogous information for its 1-carboxylate methyl ester is absent from the literature. researchgate.net

Prediction of Reaction Mechanisms and Stable Products

Scientific literature lacks specific computational predictions of reaction mechanisms and stable products for this compound. For comparison, theoretical calculations have been successfully used to predict the degradation mechanisms and products for 1H-benzotriazole and 4-methyl-1H-benzotriazole when reacting with hydroxyl radicals. nih.gov

Calculation of Activation Energies and Thermodynamic Parameters

No published data exists on the calculated activation energies or thermodynamic parameters for reactions involving this compound.

Kinetic Modeling and Rate Constant Determination

Specific kinetic modeling and rate constant determinations for this compound are not present in the reviewed scientific literature. Kinetic studies have been performed for the parent compound, 1H-benzotriazole, for example, in its reaction with ozone, where rate constants were determined. researchgate.netnih.gov

Ab Initio Methods for Reaction Kinetics

There are no available studies that apply ab initio methods to determine the reaction kinetics of this compound. Ab initio methods have been used to study the electronic structures and stabilities of N-substituted benzotriazoles more generally, but specific kinetic data for the target molecule is not provided. mdpi.com

Correlation between Theoretical and Experimental Kinetic Data

While specific, direct comparisons of theoretical and experimental kinetic data for this compound are not extensively detailed in the reviewed literature, broader studies on related benzotriazole (B28993) compounds offer valuable insights into the correlation between computational predictions and experimental results. Theoretical calculations have been instrumental in understanding the degradation, synthesis, and thermal decomposition of benzotriazole derivatives.

For instance, theoretical studies on the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by hydroxyl radicals have calculated reaction rate constants that are consistent with experimental observations of transformation products. These studies elucidate the reaction pathways, identifying addition reactions as the primary mechanism. The calculated total rate constants for the reaction of 1H-benzotriazole and 4-methyl-1H-benzotriazole with •OH at 298 K are 8.26 × 10⁹ M⁻¹ s⁻¹ and 1.81 × 10¹⁰ M⁻¹ s⁻¹, respectively, indicating that rising temperatures promote their degradation.

In the realm of synthesis, computational studies have been employed to support the experimental data for the synthesis of 1H-benzotriazole-1-carboximidamides, which are derivatives of benzotriazole. These studies help in elucidating the energy profiles and transition states of the reactions, thereby providing a theoretical backing for the observed reaction outcomes and yields.

Table 1: Theoretical Kinetic Data for Reactions of Benzotriazole Derivatives

| Compound | Reactant | Reaction Type | Calculated Rate Constant (at 298 K) |

| 1H-Benzotriazole | •OH | Degradation | 8.26 × 10⁹ M⁻¹ s⁻¹ |

| 4-Methyl-1H-benzotriazole | •OH | Degradation | 1.81 × 10¹⁰ M⁻¹ s⁻¹ |

Note: This table is interactive and can be sorted by clicking on the column headers.

Conformational Analysis and Tautomerism Studies of Related Benzotriazoles

The conformational landscape and tautomeric equilibria of benzotriazoles are critical to understanding their chemical behavior and reactivity. Benzotriazole itself can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The relative stability of these tautomers has been a subject of numerous theoretical and experimental investigations.

Computational studies, employing methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have been used to investigate the tautomeric equilibrium of benzotriazole. The results of these calculations can vary depending on the level of theory and basis set used. For example, HF methods tend to favor the 1H-tautomer, while MP2 calculations may show a preference for the 2H-tautomer. More advanced methods, such as coupled cluster and B3LYP with the inclusion of zero-point energy corrections, generally indicate that the 1H-tautomer is slightly more stable. Experimental evidence from rotational band contour analysis has determined the 1H-tautomer to be more stable by approximately 5 kJ/mol. In the solid state and in solution, the 1H-benzotriazole is the predominant species.

The introduction of substituents on the benzotriazole ring system can influence the conformational preferences and the tautomeric equilibrium. For instance, in 5,7-dinitrobenzotriazole, quantum chemical calculations have shown that the 1H-tautomer is the most energetically favorable form.

Conformational analysis of N-substituted benzotriazoles has been explored to understand how different substituents affect the molecule's geometry. For example, computational studies on certain benzotriazole derivatives have focused on the rotational barriers and the planarity of the molecule, which can impact their electronic properties and reactivity. Following a one-electron reduction, significant conformational changes can occur, with the molecule often adopting a more planar arrangement.

Table 2: Calculated Relative Energies of Benzotriazole Tautomers

| Method | Basis Set | ΔE (1H - 2H) (kJ/mol) |

| Hartree-Fock | Various | Favors 1H |

| MP2 | Various | Favors 2H |

| B3LYP (with ZPE) | Various | Favors 1H |

| Coupled Cluster (with ZPE) | Various | Favors 1H |

| Experimental | - | -5 |

Note: This table is interactive and can be sorted by clicking on the column headers. A negative ΔE indicates that the 1H-tautomer is more stable.

Q & A

Q. What established synthetic routes are available for Methyl 1H-benzotriazole-1-carboxylate and its derivatives?

The primary method involves ruthenium-catalyzed 1,3-dipolar cycloaddition between organic azides and alkynes. For example:

- Benzyl azide and methyl propiolate react in toluene under reflux (24 hours) using a ruthenium catalyst (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) to yield Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate .

- Key parameters: 5 mol% catalyst loading, stoichiometric excess of alkyne (1.5 equiv), and purification via silica gel chromatography .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Single-crystal X-ray diffraction is the gold standard for structural confirmation. Refinement software like SHELXL (for bond lengths, angles, and displacement parameters) and visualization tools like ORTEP are critical .

- Example N–N bond lengths in the triazole ring range from 1.3092–1.3560 Å, while C–N bonds are ~1.3367–1.3722 Å .

- Spectroscopic methods: NMR (¹H/¹³C) for regioselectivity analysis, IR for functional group identification.

Q. What are the common applications of this compound in medicinal chemistry?

- Serves as a scaffold for bioactive molecules , including antimicrobial and anti-inflammatory agents. Derivatives like Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate are explored for drug development .

- Used in click chemistry to build complex heterocycles for target-based screening .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical structural data be resolved?

- Cross-validation strategy :

Compare X-ray crystallographic data (e.g., bond angles, torsion angles) with DFT-optimized geometries .

Use SHELXL refinement to adjust anisotropic displacement parameters and hydrogen atom placement .

Analyze outliers (e.g., C–CH₂–N angles deviating from tetrahedral geometry) via residual density maps .

- Example: The C–CH₂–N angle in Methyl 1-benzyl-1H-triazole-4-carboxylate is 112.13°, larger than the ideal 109.47°, attributed to steric effects .

Q. How to optimize reaction conditions for regioselective synthesis of 1,4-disubstituted triazoles?

- Variables to test :

- Catalyst choice: Ruthenium vs. copper catalysts alter regioselectivity .

- Solvent polarity: Toluene (non-polar) vs. DMF (polar) affects reaction kinetics .

- Temperature: Higher temperatures favor thermodynamic products (e.g., 1,4-isomers).

- Monitoring : Use ¹H NMR to track regioselectivity via diagnostic proton shifts (e.g., triazole CH vs. NH) .

Q. How to handle anisotropic displacement parameters during crystallographic refinement?

- Methodology :

In SHELXL , apply the ANIS command to model anisotropic thermal motion for non-hydrogen atoms .

Validate using R1 and wR2 residuals; acceptable thresholds are <0.05 and <0.15, respectively .

Visualize ellipsoids in ORTEP to identify over- or under-refinement (e.g., elongation along specific axes) .

- Example: A study reported Δρmax = 0.15 e Å⁻³ and Δρmin = -0.16 e Å⁻³ after refinement, indicating well-resolved electron density .

Q. What safety protocols should be followed when handling this compound?

- Precautions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.